![molecular formula C15H15FN4O B5817321 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine, also known as FP-pyrazine, is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the scientific research applications of this compound and list future directions for further research.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine involves the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of this enzyme by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine leads to an increase in the levels of acetylcholine, which could potentially improve cognitive function. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of this enzyme by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine leads to an increase in the levels of these neurotransmitters, which could potentially improve mood and cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been found to exhibit various biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase and monoamine oxidase, 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been found to exhibit antioxidant activity, anti-inflammatory activity, and anti-tumor activity. These effects make 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine for lab experiments is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine is its potential toxicity, which could limit its use in vivo. Therefore, further studies are needed to determine the safety and efficacy of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine in vivo.
Orientations Futures
There are several future directions for further research on 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine in vivo and to develop new derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis method of 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine involves the reaction of 2,3-dichloropyrazine with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease and Parkinson's disease. Therefore, the inhibition of these enzymes by 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine could potentially lead to the development of new drugs for the treatment of these diseases.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-2-4-14(12)19-7-9-20(10-8-19)15(21)13-11-17-5-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKNEYJJAHNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

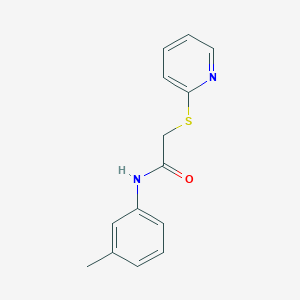

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
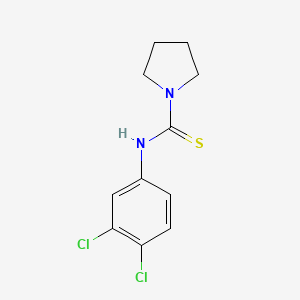

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
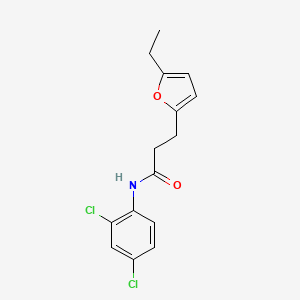
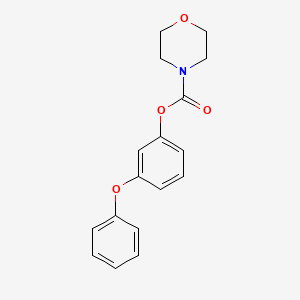
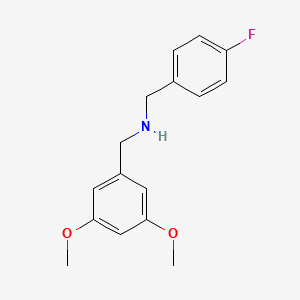
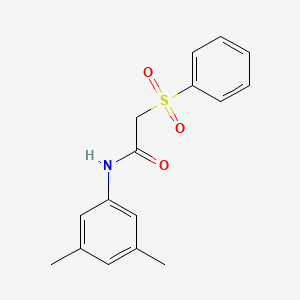
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)